alpha,4-Dimethylfuro(3,2-c)quinoline-2-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alpha,4-Dimethylfuro(3,2-c)quinoline-2-methanol can be achieved through various methods. One common approach involves the thermal cyclization of ethyl α-(2-chloro-2-propenyl)-β-arylaminocrotonates in mineral oil, which yields the corresponding substituted 2,4-dimethylfuro[3,2-c]quinolines . Another method includes the use of Lewis acids as catalysts, such as 4-toluenesulfonic acid, magnesium chloride, or cupric nitrate, to facilitate the reaction .
Industrial Production Methods: These methods often involve the use of transition metal catalysts, green chemistry protocols, and solvent-free conditions to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: alpha,4-Dimethylfuro(3,2-c)quinoline-2-methanol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles (e.g., amines, alcohols), electrophiles (e.g., alkyl halides).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional functional groups, while reduction can produce more saturated compounds .
Scientific Research Applications
alpha,4-Dimethylfuro(3,2-c)quinoline-2-methanol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of alpha,4-Dimethylfuro(3,2-c)quinoline-2-methanol involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication . This inhibition leads to the disruption of bacterial cell division and ultimately cell death .
Comparison with Similar Compounds
- 7-Methoxy-6-methylfuro[2,3-b]quinoline
- 7-Methoxy-6-prenylfuro[2,3-b]quinoline
- 2,4-Dimethylfuro[3,2-c]quinoline
Uniqueness: alpha,4-Dimethylfuro(3,2-c)quinoline-2-methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
88654-58-4 |
---|---|
Molecular Formula |
C14H13NO2 |
Molecular Weight |
227.26 g/mol |
IUPAC Name |
1-(4-methylfuro[3,2-c]quinolin-2-yl)ethanol |
InChI |
InChI=1S/C14H13NO2/c1-8-11-7-13(9(2)16)17-14(11)10-5-3-4-6-12(10)15-8/h3-7,9,16H,1-2H3 |
InChI Key |
PRGLGFIXZBLVHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C3=C1C=C(O3)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.